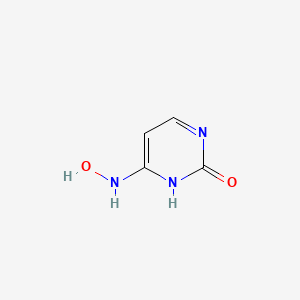

N(4)-Hydroxycytosine

Description

N(4)-Hydroxycytosine (HC) is a cytosine derivative characterized by a hydroxyl group (-OH) substitution at the N4 position of the pyrimidine ring (Figure 1). This modification significantly alters its tautomeric behavior and molecular interactions compared to unmodified cytosine. Quantum-mechanical studies reveal that HC predominantly exists in the imino tautomeric form (IHC) in its lowest-energy state, which destabilizes canonical Watson-Crick base pairing with guanine and promotes mispairing with adenine, leading to mutagenic effects . HC is of particular interest in DNA damage studies, as it mimics the behavior of oxidative or alkylation-induced lesions and influences replication fidelity .

Properties

IUPAC Name |

6-(hydroxyamino)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4-5-2-1-3(6-4)7-9/h1-2,9H,(H2,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHIQPFXKULOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942741 | |

| Record name | 4-(Hydroxyamino)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20555-88-8 | |

| Record name | N(4)-Hydroxycytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020555888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxyamino)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N(4)-Hydroxycytosine can be synthesized through several methods. One common approach involves the hydroxylation of cytosine using hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the selective hydroxylation at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Amino-Imino Tautomerism

In aqueous and non-aqueous media, the imino form predominates . This tautomeric preference is attributed to the formation of an intramolecular hydrogen bond (N4–OH···N3) that stabilizes the imino form with the OH group syn to N3 .

Tautomeric Stability

Quantum-chemical calculations in the gas phase have shown that the syn-imino form is energetically most favorable. The high energy barrier between tautomers suggests that spontaneous conversion from syn-imino to anti-imino form is unlikely .

-

Base-Pairing Reactions

N(4)-Hydroxycytosine exhibits unique base-pairing capabilities, which are crucial for understanding its potential mutagenic effects and applications in antiviral therapies.

This compound:Guanine Base Pair

This compound forms a Watson-Crick base pair with guanine, resembling a canonical cytosine:guanine pair. In this configuration, this compound adopts the amino form .

This compound:Adenine Base Pair

This compound can also pair with adenine, existing in two distinct conformations:

-

Imino form: Weakly hydrogen-bonded to adenine in a Watson-Crick uracil:adenine-type arrangement.

-

Wobble-type: Adenine shifts to the minor groove, weakly hydrogen-bonded to this compound O2 via N6–H6 .

-

Oxidation Reactions

This compound, like other cytosine derivatives, can undergo oxidation reactions that play a role in DNA damage and potential mutagenesis.

Hydroxyl Radical Addition

The addition of hydroxyl radicals (- OH) to the 5,6-unsaturated double bond of this compound leads to the formation of products similar to those observed in uracil and thymine oxidation .

Imidazolidine Product Formation

The 5-hydroxy-5,6-dihydro radicals formed from hydroxyl radical addition can undergo rearrangement reactions, potentially involving an intermediate pyrimidine endoperoxide, to form novel products with an imidazolidine structure .

-

Deamination Reactions

This compound can undergo deamination reactions, which are significant in the context of DNA damage and mutagenesis.

Accelerated Deamination

While specific data for this compound is not provided in the search results, it's worth noting that modifications at the N4 position of cytosine can significantly affect deamination rates. For instance, alkylation at the N3 position of cytosine accelerates deamination by a factor of 4000 compared to the unmodified nucleoside .

-

Synthesis Reactions

The synthesis of this compound and its derivatives involves several chemical reactions.

Nucleoside Modification

N(4)-Hydroxycytidine can be synthesized by reacting cytidine derivatives with hydroxylamine :

Triazole Intermediate Method

An alternative synthesis route involves the formation of a 4-triazolo intermediate, which is then reacted with hydroxylamine :

Scientific Research Applications

Biological Significance

N(4)-Hydroxycytosine plays a crucial role in several biological processes:

- DNA Repair Mechanisms : It is involved in nucleic acid metabolism and has been implicated in mutagenesis, influencing the stability and function of nucleic acids.

- Antiviral Properties : NHC has shown promise as an antiviral agent, particularly against SARS-CoV-2. Its structural similarity to nucleobases makes it a candidate for studies related to nucleic acid interactions and modifications .

Antiviral Research

N(4)-Hydroxycytidine (a related compound) has been developed as an antiviral ribonucleoside analog, demonstrating efficacy against various viruses, including those from the Coronaviridae family. It acts as a competitive substrate for RNA-dependent RNA polymerases, which are essential for viral replication .

| Compound | Target Virus | Mechanism of Action |

|---|---|---|

| NHC | SARS-CoV-2 | Inhibits viral RNA synthesis |

| NHC | Flaviviruses | Acts as a substrate for viral polymerases |

Potential Therapeutic Uses

Research indicates that NHC derivatives may serve as effective treatments for viral infections due to their ability to inhibit viral replication processes. This potential has led to the emergency use approval of Molnupiravir, an ester prodrug form of NHC, for treating early COVID-19 infections .

Case Studies and Research Findings

Several studies have documented the effects and applications of NHC:

- Antiviral Activity : A study demonstrated that NHC exhibits broad-spectrum antiviral activity across multiple viral families, with cytotoxicity levels measured at varying concentrations in different cell lines .

- DNA Interaction Studies : Investigations into the interactions between NHC and DNA have revealed its capacity to form hydrogen bonds and participate in base-pairing interactions, which are critical for understanding its role in mutagenesis and DNA repair processes .

Mechanism of Action

The mechanism of action of N(4)-Hydroxycytosine involves its interaction with DNA and RNA. The hydroxy group at the fourth position can form hydrogen bonds with complementary bases, potentially altering the stability and structure of nucleic acids. This modification can influence gene expression and protein synthesis by affecting the binding of transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Structural and Tautomeric Comparisons

The following table summarizes key structural and electronic differences between HC and its analogs:

*Energy differences vary by computational method (e.g., MNDO vs. ab initio) .

Stability and Tautomerism

- This compound: Quantum-mechanical studies (MNDO, ab initio) show that the imino tautomer (IHC) is energetically favored over the amino form by 0.6–43 kJ/mol, depending on computational methodology. This preference arises from resonance stabilization and reduced steric strain .

- 5-Hydroxycytosine: The hydroxyl group at C5 promotes enol tautomer formation, which may form stable adducts with DNA repair proteins. Its detection via CGC/MS highlights its role as a reactive oxygen species (ROS)-induced lesion .

- Its amino tautomer is stabilized by electron-donating effects .

Methodological Considerations

- Computational Studies : MNDO and ab initio methods predict tautomeric equilibria but may overestimate energy differences (e.g., MINDO-3 underestimates steric effects in bulky substituents) .

- Experimental Validation : In vivo models (e.g., BALB/c nude mice) and chromatographic techniques (CGC/MS) are critical for validating computational predictions and assessing biological impacts .

Biological Activity

N(4)-Hydroxycytosine (NHC) is a modified nucleoside that has garnered attention due to its biological activity, particularly in antiviral applications and its interactions with nucleic acids. This article reviews the biological activity of NHC, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

NHC is a derivative of cytidine, characterized by the presence of a hydroxyl group at the N(4) position. This modification alters its interaction with nucleic acids and enzymes involved in RNA synthesis. The compound exists in various tautomeric forms, predominantly the imino form in non-polar environments, while the amino form is favored in polar solvents like water .

NHC functions primarily as an antiviral agent by acting as a competitive substrate for viral RNA-dependent RNA polymerases (RdRps). This mechanism allows it to interfere with viral replication processes. Specifically, NHC can incorporate into viral RNA, leading to mutations that impair virus replication, making it a candidate for treating RNA viruses such as SARS-CoV-2 .

| Mechanism | Description |

|---|---|

| Competitive Inhibition | Acts as an alternative substrate for RdRps, competing with natural nucleotides. |

| Induction of Mutagenesis | Incorporation into viral RNA leads to mutations that inhibit replication. |

| Cytotoxicity | Exhibits varying levels of cytotoxicity across different cell lines. |

Cytotoxicity and Safety Profile

NHC has demonstrated measurable cytotoxicity, with half-maximal inhibitory concentration (IC50) values ranging from 7.5 μM in certain leukemic cell lines to over 100 μM in others . The compound's safety profile is under scrutiny due to its potential to induce mitochondrial toxicity. Studies have shown that while NHC does incorporate into mitochondrial RNA, this does not significantly impair mitochondrial function in all tested cell lines .

Case Studies

- COVID-19 Treatment : NHC was included in the formulation of molnupiravir, an antiviral drug approved for emergency use against COVID-19. Clinical studies indicated that molnupiravir reduced hospitalization risk by approximately 30%, although it carries risks related to mutagenesis and developmental toxicity .

- Mitochondrial Toxicity Assessment : Research assessing the mitochondrial effects of NHC revealed that while it can affect mitochondrial DNA-dependent RNA polymerase (POLRMT), the observed cytotoxicity is not solely attributable to mitochondrial impairment but may involve other cellular pathways .

Research Findings

Recent studies have focused on optimizing NHC derivatives to enhance efficacy while minimizing toxicity. For instance, structural modifications have been explored to improve the selectivity and potency against specific viral targets without compromising cellular safety .

Table 2: Summary of Key Research Findings on this compound

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing N(4)-Hydroxycytosine in academic research?

- Methodological Answer : Synthesis typically involves hydroxylamine treatment of cytosine derivatives under controlled pH and temperature conditions . Characterization requires a combination of spectroscopic techniques:

- NMR Spectroscopy : To confirm the N(4)-hydroxyl group via and chemical shifts.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- X-ray Crystallography : To resolve tautomeric forms and hydrogen-bonding patterns.

- UV-Vis Spectroscopy : To monitor electronic transitions influenced by tautomerism.

- Key Consideration : Ensure purity via HPLC and validate against literature data (e.g., CAS 3768-18-1) .

Q. How can researchers design experiments to study the tautomerism of this compound?

- Methodological Answer :

Experimental Design : Use solvent polarity variations (e.g., DMSO vs. non-polar solvents) to stabilize specific tautomers. Monitor tautomeric ratios via -NMR or IR spectroscopy .

Computational Validation : Pair experimental data with quantum-mechanical calculations (e.g., MNDO or ab initio methods) to predict relative stabilities of tautomers .

Thermodynamic Analysis : Measure equilibrium constants in solution using UV-Vis titration.

- Data Contradictions : Address discrepancies between computational predictions (gas-phase) and experimental (solution-phase) results by accounting for solvent effects .

Advanced Research Questions

Q. What computational strategies are most effective for modeling the tautomeric equilibria and electronic properties of this compound?

- Methodological Answer :

- Software Tools : Use Gaussian, ORCA, or GAMESS for geometry optimization and energy calculations.

- Basis Sets : Employ 6-31G(d,p) or def2-TZVP for accurate electronic structure predictions.

- Key Metrics : Calculate Gibbs free energy differences () between tautomers (e.g., amino vs. imino forms) and compare with experimental NMR data .

Q. How does the tautomerism of this compound influence its mutagenic potential in DNA replication?

- Methodological Answer :

Base Pairing Studies : Use X-ray crystallography or molecular dynamics (MD) simulations to assess hydrogen-bonding compatibility with adenine/guanine.

In Vitro Replication Assays : Incorporate this compound into oligonucleotides and measure polymerase misincorporation rates (e.g., via gel electrophoresis or qPCR).

Theoretical Insights : Compare tautomer stability (e.g., imino form mimics uracil, potentially pairing with adenine) with experimental mutagenesis data .

- Contradiction Alert : While computational models suggest imino forms are destabilized, solvent effects may enhance their prevalence in vivo .

Q. What strategies mitigate experimental variability in quantifying this compound’s mutagenic effects?

- Methodological Answer :

- Standardized Protocols : Follow NIH preclinical guidelines (e.g., detailed reporting of buffer conditions, enzyme sources, and statistical methods) .

- Replicates : Perform triplicate experiments with independent syntheses to control for batch variability.

- Data Validation : Cross-reference results with orthogonal techniques (e.g., LC-MS for mispair detection and fluorescence-based polymerase assays) .

Data Analysis and Reporting

Q. How should researchers address contradictory data on the tautomeric stability of this compound?

- Methodological Answer :

Root-Cause Analysis : Identify sources of discrepancy (e.g., solvent vs. gas-phase calculations, incomplete geometry optimization in semi-empirical methods) .

Meta-Analysis : Aggregate data from multiple studies (e.g., MINDO/3, MNDO, ab initio) to assess trends in values.

Reporting Standards : Use tables to compare computational and experimental results (Table 1).

Table 1 : Tautomeric Energy Differences () in this compound

| Method | (kJ/mol) | Reference |

|---|---|---|

| MINDO/3 | 48 | |

| MNDO | 103 | |

| Ab Initio (6-31G*) | 56 | |

| Experimental (Solution) | 23–28 |

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Supplemental Data : Provide raw NMR/MS spectra, crystallographic files (CIF), and computational input/output files .

- Reagent Transparency : Disclose CAS numbers, vendor information (e.g., MedChemExpress HY-W019670), and purity thresholds .

- Code Availability : Share scripts for computational workflows (e.g., GitHub repositories).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.